molecular formula C7H8F2O3 B13305749 3-(2,2-Difluoroacetyl)oxan-4-one

3-(2,2-Difluoroacetyl)oxan-4-one

Cat. No.: B13305749
M. Wt: 178.13 g/mol
InChI Key: JJKWGUDAERDSME-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)oxan-4-one is a fluorinated organic compound with the molecular formula C7H8F2O3 and a molecular weight of 178.13 g/mol . This compound is characterized by the presence of a difluoroacetyl group attached to an oxan-4-one ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 3-(2,2-Difluoroacetyl)oxan-4-one typically involves the fluoroacetylation of oxan-4-one derivatives. One common method includes the reaction of oxan-4-one with difluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the difluoroacetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(2,2-Difluoroacetyl)oxan-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted oxan-4-one derivatives .

Comparison with Similar Compounds

3-(2,2-Difluoroacetyl)oxan-4-one can be compared with other fluorinated oxan-4-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of the difluoroacetyl group and the oxan-4-one ring, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C7H8F2O3

Molecular Weight

178.13 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)oxan-4-one

InChI

InChI=1S/C7H8F2O3/c8-7(9)6(11)4-3-12-2-1-5(4)10/h4,7H,1-3H2

InChI Key

JJKWGUDAERDSME-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)C(=O)C(F)F

Origin of Product

United States

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